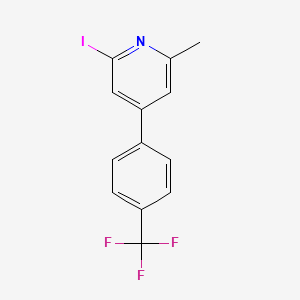
2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine
Descripción
2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of an iodine atom at the second position, a methyl group at the sixth position, and a trifluoromethyl-substituted phenyl group at the fourth position of the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H9F3IN |
|---|---|
Peso molecular |
363.12 g/mol |
Nombre IUPAC |
2-iodo-6-methyl-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9F3IN/c1-8-6-10(7-12(17)18-8)9-2-4-11(5-3-9)13(14,15)16/h2-7H,1H3 |
Clave InChI |
ALCCRQXBBGEMBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)I)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves a multi-step process. One common method includes the following steps:
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted pyridine derivative.
Aplicaciones Científicas De Investigación
2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
- 4-Iodo-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethoxy)iodobenzene
- 2-Iodo-6-methylpyridine
Comparison: Compared to similar compounds, 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of its functional groups. The presence of both the iodine atom and the trifluoromethyl-substituted phenyl group imparts distinct reactivity and properties, making it more versatile in various chemical reactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


